Methyl chrysanthemate, trans-(-)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
26770-96-7 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m0/s1 |
InChI Key |
ITNHSNMLIFFVQC-DTWKUNHWSA-N |
Isomeric SMILES |
CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OC)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OC)C |
Origin of Product |
United States |
Fundamental Contextualization Within Advanced Organic Chemistry
Chiral Monoterpenoid Ester Chemistry and Significance
Chiral monoterpenoid esters are a class of naturally occurring or synthetic compounds that possess significant biological activity and serve as versatile chiral building blocks in organic synthesis. nih.govnih.gov Monoterpenes, consisting of two isoprene (B109036) units, can be modified to form esters, and when these molecules possess stereocenters, they exhibit chirality. This "handedness" is crucial as enantiomers can have distinctly different biological effects. chiralpedia.com
The significance of chiral monoterpenoid esters lies in their wide-ranging applications:
Pharmaceuticals: Many chiral monoterpenes and their ester derivatives are used as starting materials for the synthesis of complex, biologically active molecules. nih.govnih.gov For instance, they are precursors to β-amino acid derivatives which have shown potential as kinase inhibitors and in other therapeutic areas. nih.gov
Agrochemicals: The most prominent application is in the synthesis of pyrethroid insecticides. The insecticidal activity of pyrethroids is highly dependent on the stereochemistry of the chrysanthemic acid moiety. researchgate.net
Fragrance and Flavor Industries: The distinct smells and tastes of many natural products are due to specific enantiomers of monoterpenoid esters. chiralpedia.com For example, the different scents of orange and lemon are attributed to the (R) and (S) enantiomers of limonene, respectively. chiralpedia.com
Asymmetric Synthesis: Chiral monoterpenoid esters are employed as chiral auxiliaries and catalysts in enantioselective reactions, helping to control the stereochemical outcome of a chemical transformation. nih.gov
Stereochemical Configuration: The trans-(-)- Isomer and its Structural Implications in Chemical Reactivity
The stereochemistry of methyl chrysanthemate is defined by the arrangement of substituents around its cyclopropane (B1198618) ring. The "trans" designation indicates that the ester group and the isobutenyl group are on opposite sides of the ring. The "(-)" notation refers to its levorotatory optical activity, meaning it rotates plane-polarized light to the left. The absolute configuration of the natural (-)-trans-chrysanthemic acid is (1R, 3R). tandfonline.com
This specific stereochemical configuration has profound implications for the molecule's reactivity:
Steric Hindrance: The trans configuration places the bulky isobutenyl and ester groups on opposite faces of the cyclopropane ring, which can influence the approach of reagents in chemical reactions. This steric arrangement can lead to high diastereoselectivity in reactions at or near the cyclopropane ring.
Ring Strain and Reactivity: The cyclopropane ring itself is inherently strained, making it susceptible to ring-opening reactions under certain conditions, such as with strong acids. researchgate.netunamur.be The stereochemistry of the substituents can influence the regioselectivity and stereoselectivity of these ring-opening processes.
Enzymatic and Receptor Interactions: In biological systems, the precise three-dimensional shape of a molecule is critical for its interaction with enzymes and receptors. The insecticidal activity of pyrethroids derived from (-)-trans-chrysanthemic acid is a direct consequence of the specific fit of this enantiomer into the target site in insects. researchgate.net
Role as a Key Cyclopropane Derivative in Synthetic Pathways
Methyl chrysanthemate, particularly the trans-(-)-isomer, is a valuable cyclopropane derivative that serves as a key intermediate in various synthetic pathways. The construction of its substituted cyclopropane ring has been a focus of numerous synthetic efforts.
Several synthetic strategies have been developed to access methyl trans-chrysanthemate and its derivatives:
Cyclopropanation of Alkenes: A common approach involves the cyclopropanation of a suitable alkene precursor. This can be achieved using various reagents, including diazo compounds in the presence of a catalyst or through the use of sulfur ylides. researchgate.net The stereoselectivity of the cyclopropanation is a critical aspect of these syntheses.
Rearrangement Reactions: Some synthetic routes utilize rearrangement reactions to form the cyclopropane ring. For example, the Favorskii ring contraction of an α-bromocyclobutanone intermediate has been employed in a stereospecific synthesis of methyl (+)-trans-chrysanthemate. tandfonline.com
From Chiral Precursors: Enantioselective syntheses often start from readily available chiral natural products like (+)-α-pinene or employ asymmetric reactions such as the Sharpless asymmetric epoxidation to establish the desired stereochemistry early in the synthetic sequence. researchgate.nettandfonline.comthieme-connect.com
The reactivity of the functional groups on the cyclopropane ring, namely the ester and the isobutenyl side chain, allows for further transformations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters. The double bond in the isobutenyl group can undergo various addition and oxidation reactions. unamur.be
Interactive Data Table: Properties of Methyl Chrysanthemate Isomers
| Property | trans-(-)-Methyl Chrysanthemate | Other Isomers |
| Stereochemistry | (1R, 3R) | Includes (1S, 3S), (1R, 3S), (1S, 3R) |
| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) or racemic (±) |
| Biological Activity | High insecticidal activity in derived pyrethroids | Generally lower or no insecticidal activity |
| Synthetic Access | Often requires enantioselective synthesis | Can be accessed through non-selective or racemic synthesis |
Research Findings on Synthetic Approaches
| Precursor/Method | Resulting Product | Key Findings | Reference |
| (+)-α-Pinene | Methyl (+)-trans-chrysanthemate | Stereospecific synthesis via Favorskii ring contraction. | tandfonline.com |
| Sharpless Asymmetric Epoxidation | Methyl (1R)-trans-chrysanthemate | Enantioselective synthesis with high enantiomeric excess. | researchgate.netthieme-connect.com |
| γ-Alkoxy-α,β-unsaturated esters and Isopropylidenediphenylsulfurane | trans-gem-dimethyl cyclopropane carboxylic ester | High diastereoselectivity in the cyclopropanation step. | researchgate.net |
| Methyl 4-oxobutenoate and Isopropylidenetriphenylphosphorane | Methyl trans-chrysanthemate | Single-pot synthesis. | thieme-connect.com |
Advanced Synthetic Methodologies and Strategic Approaches
Stereoselective and Enantioselective Synthesis Pathways
Achieving high levels of stereocontrol is paramount in the synthesis of methyl chrysanthemate, as the biological activity of the final pyrethroid products is highly dependent on the specific stereoisomer. Chemists have devised numerous pathways that can selectively produce the desired (1R)-trans isomer. These methods can be broadly categorized into those that construct the cyclopropane (B1198618) ring from acyclic precursors and those that derive the scaffold from existing chiral natural products.
The formation of the cyclopropane ring is the cornerstone of methyl chrysanthemate synthesis. This three-membered ring is challenging to construct due to its high ring strain. wikipedia.org Methodologies for its creation often involve highly reactive intermediates like carbenes and ylides. wikipedia.org
One of the most successful and industrially significant methods for synthesizing chrysanthemates is the copper-catalyzed reaction between a suitable diene and a diazoacetate. acs.org This reaction proceeds through a copper-carbene intermediate. mdpi.com
The reaction involves the decomposition of a diazo compound, such as methyl diazoacetate, by a copper catalyst to form a metal-carbene species. This reactive intermediate then adds across a carbon-carbon double bond of an olefin, like 2,5-dimethyl-2,4-hexadiene, to form the cyclopropane ring. acs.orgmdpi.com The choice of catalyst, particularly the chiral ligand attached to the copper center, is crucial for controlling the enantioselectivity of the reaction. acs.orgnih.gov
A notable achievement in this area is the Aratani catalyst, a chiral salicylaldimine-copper complex, which has been used for the industrial-scale production of pyrethroids with high enantio- and diastereoselectivity. acs.org Computational and experimental studies have shown that the addition of the copper-carbene intermediate to the alkene is a concerted but highly asynchronous process. nih.gov The stereochemical outcome is influenced by factors such as intramolecular hydrogen bonding in the carbene complex, which transmits the chiral information from the ligand to the reacting substrates. acs.org
| Component | Role/Example | Significance | Citation |
|---|---|---|---|
| Diazo Compound | Methyl Diazoacetate or Ethyl Diazoacetate | Serves as the carbene precursor for building the cyclopropane ring. | acs.orgmdpi.com |
| Olefin | 2,5-Dimethyl-2,4-hexadiene (DMHD) | Provides the backbone onto which the cyclopropane ring is formed. | acs.org |
| Catalyst | Chiral Copper(I) or Copper(II) complexes | Decomposes the diazo compound and facilitates the stereoselective carbene transfer. | acs.orgnih.govgoogle.com |
| Chiral Ligand | Salicylaldimines (Aratani Catalyst), Bisoxazolines | Induces asymmetry in the catalyst, leading to high enantioselectivity in the product. | acs.orgacs.org |
| Reaction Type | Asymmetric Catalytic Cyclopropanation | An efficient and direct route to chiral cyclopropanecarboxylic acid esters. | acs.org |
An alternative and powerful method for cyclopropane synthesis involves the reaction of carbonyl-stabilized sulfur ylides with α,β-unsaturated esters. adichemistry.com This reaction is a type of Michael Initiated Ring Closure (MIRC). adichemistry.com In this process, the sulfur ylide acts as a nucleophile, first adding to the β-carbon of the unsaturated ester (a conjugate addition). adichemistry.combris.ac.uk The resulting intermediate then undergoes an intramolecular cyclization with the displacement of the sulfur-containing group to form the cyclopropane ring. adichemistry.com
The stability of the sulfur ylide is a key factor in the reaction's outcome. Stabilized ylides, such as dimethylsulfoxonium methylide, preferentially undergo conjugate addition with α,β-unsaturated carbonyl compounds to yield cyclopropanes. adichemistry.com In contrast, less stable ylides tend to add directly to the carbonyl group, leading to epoxides. adichemistry.com For the synthesis of methyl chrysanthemate, a common strategy employs isopropylidenediphenylsulfurane, which reacts with a suitable γ-alkoxy-α,β-unsaturated ester to form the desired trans-gem-dimethyl cyclopropane structure with high diastereoselectivity. researchgate.net
| Component | Role/Example | Mechanism Step | Citation |
|---|---|---|---|
| Sulfur Ylide | Isopropylidenediphenylsulfurane | Acts as the nucleophile to deliver the isopropylidene group. | researchgate.net |
| Michael Acceptor | γ-Alkoxy-α,β-unsaturated ester | The electrophilic substrate that reacts with the ylide. | researchgate.net |
| Initial Step | Michael Addition (1,4-Conjugate Addition) | The ylide attacks the β-carbon of the unsaturated ester. | adichemistry.combris.ac.uk |
| Final Step | Intramolecular Ring Closure | The intermediate cyclizes, displacing the sulfide (B99878) to form the cyclopropane ring. | adichemistry.com |
| Stereocontrol | Substrate-controlled diastereoselectivity | Chirality in the γ-alkoxy group of the substrate directs the stereochemical outcome. | researchgate.net |
Achieving enantioselectivity in cyclopropanation reactions is a central goal. unl.pt This can be accomplished through two primary strategies: enantioselective catalysis and the use of chiral auxiliaries. unl.ptwikipedia.org
Enantioselective catalysis , as discussed in the context of copper-catalyzed reactions, relies on a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. acs.org The catalyst, often a metal complex with a chiral ligand, interacts with the substrate in a way that directs the attack of the reagent from a specific face, leading to an enantiomerically enriched product. acs.orgacs.org
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate molecule to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, having served its purpose of directing the formation of the desired stereoisomer. wikipedia.org In the synthesis of chrysanthemates via the sulfur ylide pathway, a chiral alcohol can be used to form the starting ester. The chirality of this alcohol group, which is close to the reaction site, can effectively direct the approach of the incoming ylide, resulting in high asymmetric induction. unamur.be For example, chiral oxazolidinones or derivatives of natural products like D-mannitol can be incorporated into the substrate to serve as auxiliaries. researchgate.netwikipedia.orgresearchgate.net Another approach involves protecting a diol, generated by Sharpless asymmetric dihydroxylation, as a chiral thionocarbonate, which then directs the cyclopropanation by the sulfur ylide with excellent diastereoselectivity. researchgate.net
Instead of constructing the chiral cyclopropane ring from acyclic precursors, it is also possible to synthesize methyl chrysanthemate from readily available, chiral natural products that already possess some of the required stereochemical features.
A stereospecific synthesis of methyl (+)-trans-chrysanthemate has been successfully developed starting from (+)-α-pinene. tandfonline.com This natural product is an attractive starting material because its C-5 chiral center has the same absolute configuration as the desired C-3 center in the target chrysanthemate molecule. tandfonline.com
The synthetic route involves a series of transformations of the pinene scaffold. A key step in this pathway is a Favorskii ring contraction. tandfonline.com This reaction is used on an appropriately substituted α-bromocyclobutanone intermediate, which is derived from the starting (+)-α-pinene. tandfonline.com The ring contraction effectively transforms the four-membered ring of the intermediate into the three-membered cyclopropane ring of the final product, while preserving the crucial stereochemistry. tandfonline.comrsc.org This strategic use of a natural product precursor provides an efficient pathway to the desired optically active insecticide component.
Total Synthesis Routes from Natural Product Precursors
Synthetic Transformations from Car-3-ene and Car-2-ene Derivatives
Optically active monoterpenes like (+)-3-carene and (+)-2-carene serve as valuable chiral starting materials for the stereoselective synthesis of cyclopropane derivatives, including methyl chrysanthemate. researchgate.net These naturally occurring bicyclic terpenes possess a defined stereochemistry that can be transferred to the target molecule, making them effective synthons for creating chiral, non-racemic products. researchgate.net
The general strategy involves leveraging the inherent chirality of the carene skeleton to establish the desired stereocenters in the final cyclopropane ring. researchgate.nettandfonline.com Syntheses starting from (+)-3-carene have been described for producing methyl (+)-trans-chrysanthemate. tandfonline.com The absolute configuration of the C-6 chiral center in (+)-3-carene corresponds to the C-3 center in the target chrysanthemate structure. tandfonline.com The synthetic pathway typically involves the cleavage of the six-membered ring of the carene molecule while retaining the cyclopropane ring, followed by functional group manipulations to yield the final ester. These transformations often begin with reactions at the double bond or the cyclopropane ring of the carene derivative. researchgate.net
Decarboxylative Alkenylation Methodologies
A modern and highly convergent approach to methyl trans-chrysanthemate involves decarboxylative alkenylation. nih.gov This method provides a direct route to the target compound from readily available starting materials. Specifically, methyl trans-chrysanthemate can be synthesized from caronic anhydride (B1165640). nih.gov The process involves a one-pot methanolysis of the anhydride followed by a nickel-catalyzed radical cross-coupling reaction. nih.govbaranlab.org This methodology is notable for its excellent diastereoselectivity, affording the trans isomer in a ratio greater than 20:1. nih.gov
Table 1: Decarboxylative Alkenylation for Methyl trans-Chrysanthemate Synthesis nih.gov
| Parameter | Details |
| Starting Material | Caronic Anhydride |
| Key Reaction | One-pot Methanolysis & Radical Cross-Coupling |
| Product | Methyl trans-chrysanthemate |
| Yield | 31% |
| Diastereoselectivity (trans:cis) | >20:1 |
Multi-step Synthetic Sequences for Precise Stereochemical Control
The biological activity of pyrethroids is highly dependent on their stereochemistry. Consequently, the synthesis of optically pure chrysanthemate esters like trans-(-)-methyl chrysanthemate demands synthetic sequences that offer precise stereochemical control. lookchem.comunamur.beresearchgate.net Multi-step syntheses are often required to build the molecule's framework while meticulously controlling the configuration at each stereogenic center. unamur.be These routes may involve the use of chiral auxiliaries, asymmetric catalysis, or transformations of chiral pool starting materials to ensure the final product is obtained with high enantiomeric and diastereomeric purity. lookchem.comresearchgate.net
The Favorskii rearrangement is a classic and effective method for ring contraction, particularly for converting cyclic α-halo ketones into smaller ring carboxylic acid derivatives. wikipedia.orgddugu.ac.in This strategy has been applied to the stereospecific synthesis of methyl (+)-trans-chrysanthemate starting from (+)-α-pinene, demonstrating its utility in this class of molecules. tandfonline.comscispace.com
The synthesis involves the transformation of the starting terpene into an appropriately substituted α-bromocyclobutanone intermediate. tandfonline.com This precursor is then treated with a base, such as sodium methoxide. wikipedia.org The base induces the formation of a cyclopropanone (B1606653) intermediate via an enolate, which subsequently undergoes nucleophilic attack by the alkoxide. wikipedia.org The resulting intermediate collapses, opening the three-membered ring to yield the more stable carbanion, which ultimately leads to the ring-contracted methyl ester with the desired chrysanthemate skeleton. wikipedia.org This method provides a powerful way to construct the strained cyclopropane ring with defined stereochemistry. tandfonline.comddugu.ac.in
The Sharpless asymmetric epoxidation is a cornerstone of modern stereoselective synthesis and provides an elegant route to enantiomerically enriched compounds. lookchem.com This reaction has been successfully integrated into the synthesis of methyl trans-chrysanthemate to establish the required chirality early in the process. thieme-connect.comunamur.beresearchgate.net
The synthesis commences with an achiral allylic alcohol, 3-methylbut-2-en-1-ol. researchgate.netunamur.be The Sharpless catalytic epoxidation reaction, employing a titanium tetraisopropoxide catalyst, a chiral tartrate ester like (L)-diisopropyl tartrate, and an oxidant, converts the achiral alcohol into a chiral epoxide. thieme-connect.comunamur.be Specifically, the use of (L)-diisopropyl tartrate directs the epoxidation to produce the (S)-(3,3-dimethyloxiran-2-yl)methanol intermediate with high enantioselectivity. unamur.be This chiral epoxide is a key building block, containing the necessary stereocenter which is then carried through subsequent transformations to yield the final trans-(-)-methyl chrysanthemate. thieme-connect.comunamur.be
Table 2: Key Steps in Sharpless Asymmetric Epoxidation Route unamur.beresearchgate.net
| Step | Reactant / Intermediate | Key Reagent(s) | Product / Intermediate | Purpose |
| 1 | 3-Methylbut-2-en-1-ol | Ti(OiPr)₄, (L)-Diisopropyl tartrate, t-BuOOH | (S)-(3,3-Dimethyloxiran-2-yl)methanol | Asymmetric epoxidation to set stereocenter |
| 2 | (S)-(3,3-Dimethyloxiran-2-yl)methanol | Oxidation (e.g., Parikh–von Doering) | (S)-3,3-Dimethyloxirane-2-carbaldehyde | Oxidation to the aldehyde |
| 3 | (S)-3,3-Dimethyloxirane-2-carbaldehyde | Wittig-type reaction | Methyl (E)-3-((S)-3,3-dimethyloxiran-2-yl)acrylate | Chain extension to α,β-unsaturated ester |
| 4 | Methyl (E)-3-((S)-3,3-dimethyloxiran-2-yl)acrylate | Isopropylidenediphenylsulfurane | trans-(-)-Methyl chrysanthemate | Cyclopropanation |
Elucidation of Reaction Mechanisms and Transformational Chemistry
Acid-Catalyzed Rearrangements of Methyl trans-Chrysanthemate
Under acidic conditions, methyl trans-chrysanthemate undergoes a series of complex rearrangements, leading to the formation of various acyclic and cyclic products. rsc.orgrsc.org The course of these reactions is highly dependent on the specific conditions, such as temperature and the nature of the acidic medium. rsc.orgbiu.ac.il
A key mechanistic feature of the acid-catalyzed transformation of methyl trans-chrysanthemate is the involvement of a cyclopropylcarbinyl-homoallyl rearrangement. rsc.orgrsc.org This process is initiated by the protonation of the isobutenyl double bond, which leads to the formation of a tertiary carbocation. rsc.org This carbocation then undergoes a rearrangement, involving the opening of the cyclopropane (B1198618) ring, to form a more stable homoallylic cation. nih.gov This rearrangement is a well-established pathway for cyclopropylcarbinyl systems and is central to understanding the formation of the observed products. rsc.orgnih.gov The nature of the products formed is dependent on how this homoallylic cation is subsequently stabilized.
At room temperature, the acid-catalyzed rearrangement of trans-methyl chrysanthemate in the presence of aqueous sulfuric acid or other acids like BF₃·Et₂O yields lavandulyl derivatives as the primary products. rsc.orgbiu.ac.il Specifically, methyl trans-5-methyl-2-propen-2-ylhex-3-enoate and its hydrated analogue, methyl trans-5-methyl-2-(2-hydroxypropan-2-yl)hex-3-enoate, are formed. rsc.orgrsc.org These initial products can further isomerize and dehydrate to form the more stable methyl trans-5-methyl-2-propan-2-ylidenehex-3-enoate. rsc.orgrsc.org The formation of these lavandulyl esters is a direct consequence of the cyclopropylcarbinyl-homoallyl rearrangement. rsc.orgrsc.org The reaction proceeds through the formation of intermediate carbocations, and the lavandulyl esters are the result of the capture of these intermediates by water or subsequent elimination and isomerization reactions. rsc.org
Alongside the main rearrangement pathway to lavandulyl derivatives, several competing and irreversible side reactions have been observed. rsc.orgrsc.org Under certain acidic conditions, particularly with acid methanolysis, a significant amount of methyl trans-5-methyl-2-(2-methoxypropan-2-yl)hex-3-enoate and its isomer, methyl 2,2-dimethyl-3-(2-methoxypropan-2-yl)cyclopropanecarboxylate, are formed. rsc.orgrsc.org Other minor side products detected include methyl trans-5-methylhex-3-enoate and methyl cis-5-methyl-2-propen-2-ylhex-2-enoate. rsc.orgrsc.org At elevated temperatures (130°C) under similar acidic conditions, the reaction takes a different course, leading to a mixture of unsaturated γ- and δ-lactones, with dihydro-5-propan-2-yl-3-propan-2-ylidenefuran-2(3H)-one being the principal lactone product. rsc.org The formation of products like methyl trans-5-methyl-2-propan-2-ylhex-3-enoate and methyl 5-methyl-2-propan-2-ylidenehexanoate is thought to occur via a hydride transfer from the solvent. rsc.orgrsc.org
To further validate the proposed reaction mechanisms, deuterium (B1214612) exchange studies have been conducted. When the reaction is carried out in deuterated acidic media (D₂SO₄-D₂O), deuterium incorporation is observed in the isobutenyl side-chain of the starting material and in the isobutenyl moiety of the resulting lavandulyl ester products. rsc.orgrsc.orgunamur.be This observation supports the proposed mechanism involving protonation and deprotonation steps at the double bond, which facilitates the rearrangement. rsc.orgunamur.be The specific pattern of deuterium labeling provides strong evidence for the formation of the proposed carbocation intermediates. unamur.be
Unimolecular Reactions and Dissociation Energetics
The unimolecular reactions of protonated methyl chrysanthemate and related terpene ions have been investigated using techniques such as tandem mass spectrometry. researchgate.net These studies provide insights into the intrinsic stability and fragmentation pathways of the molecule in the gas phase. The primary dissociation reactions of related protonated pinene isomers, for instance, involve the loss of neutral molecules like propene and isobutene. researchgate.net The specific fragmentation pattern and the energy required for dissociation are influenced by the initial site of protonation. researchgate.net While detailed dissociation energetics for methyl chrysanthemate itself are not extensively reported in the provided context, the studies on similar terpenes highlight the complexity of their unimolecular decomposition pathways.
Isomerization and Epimerization Processes in Diverse Conditions
Methyl chrysanthemate can undergo isomerization and epimerization at its stereocenters under various conditions. The cis/trans isomerization is a key transformation. For instance, cis/trans epimerization can be achieved using an alcoholate in the corresponding alcohol as a solvent, such as sodium ethylate in ethanol (B145695) or potassium t-butoxide in t-butanol at reflux. unamur.be This process allows for the conversion between the cis and trans isomers of the cyclopropane ring. unamur.be
Furthermore, the epimerization at the C-3 position of the cyclopropane ring can be catalyzed by Lewis acids. google.com This allows for the transformation of the cis-isomer into the more stable trans-isomer. google.com The choice of solvent can also influence the stereochemical outcome of certain reactions. For example, in the cyclization to form chrysanthemate analogues, less polar aprotic solvents favor the formation of the trans-isomer via a bimolecular elimination (E2) mechanism, while polar solvents can lead to an increase in the cis-isomer through a unimolecular (E1) pathway. oup.com Additionally, base-catalyzed epimerization has been used in multi-step sequences to convert cis-chrysanthemate derivatives to their trans-counterparts, often involving intermediate keto-alcohol species. researchgate.net
Oxidation and Reduction Chemistry of Methyl Chrysanthemate Derivatives
The isobutenyl moiety and the ester functional group of methyl chrysanthemate and its derivatives are susceptible to a variety of oxidation and reduction reactions. These transformations are crucial for the synthesis of various pyrethroid insecticides and for studying the metabolic fate of these compounds. unamur.beacs.org
Oxidation Reactions
The double bond in the isobutenyl side chain of methyl chrysanthemate is a key site for oxidative transformations. These reactions can lead to the formation of alcohols, aldehydes, ketones, or cleavage of the carbon-carbon double bond.
One of the significant oxidation reactions is ozonolysis . The ozonolysis of methyl chrysanthemate, followed by a reductive workup, results in the cleavage of the isobutenyl double bond to yield methyl caronaldehyde. prepchem.comgoogle.com This reaction is a critical step in the synthesis of certain pyrethroids where the isobutenyl group is replaced by other functionalities. unamur.be For instance, the ozonolysis of methyl (1R)-cis-chrysanthemate produces methyl-(1R)-cis-caronaldehyde, a precursor for synthesizing (1R)cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylic acid. prepchem.com Similarly, the ozonolysis of (+)-Δ³-carene, a related terpenoid, is a key step in a stereospecific synthesis of (+)-trans-chrysanthemic acid. tandfonline.comtandfonline.com The reaction is typically carried out at low temperatures, around -75°C to -80°C, in solvents like methanol (B129727) or a mixture of an organic solvent with a lower alkanol. google.com
Table 1: Ozonolysis of Methyl Chrysanthemate Derivatives
| Starting Material | Reagents | Product | Reference |
| Methyl (1R)-cis-chrysanthemate | 1. O₃, CH₂Cl₂/MeOH | Methyl-(1R)-cis-caronaldehyde | prepchem.com |
| Methyl trans-chrysanthemate | 1. O₃, CH₂Cl₂/MeOH, -78°C; 2. Me₂S | Methyl trans-3-formyl-2,2-dimethylcyclopropanecarboxylate | google.com |
| (+)-Δ³-carene | 1. O₃; 2. H₂O₂ | (+)-cis-homocaronic acid | tandfonline.comtandfonline.com |
Epoxidation of the double bond in methyl chrysanthemate derivatives is another important oxidative transformation. The reaction of methyl (dl)-trans-chrysanthemate with m-chloroperoxybenzoic acid (m-CPBA) yields a stereoisomeric mixture of methyl epoxychrysanthemates. unamur.be Asymmetric epoxidation, such as the Sharpless epoxidation, can be employed to achieve enantioselective synthesis of specific stereoisomers. unamur.bethieme-connect.com
The use of potassium permanganate (B83412) (KMnO₄) as an oxidizing agent can lead to different products depending on the reaction conditions. Under neutral or alkaline conditions, KMnO₄ can lead to the formation of diols. tandfonline.com In acidic media, treatment of methyl trans-chrysanthemate with potassium permanganate can yield ketols stereoselectively. unamur.beresearchgate.net For example, the reaction of methyl trans-chrysanthemate with KMnO₄ in the presence of acetic acid delivers the corresponding β-hydroxy-ketone in almost quantitative yield. unamur.be
Table 2: Oxidation of Methyl Chrysanthemate with Potassium Permanganate
| Starting Material | Reagents | Product | Reference |
| Methyl trans-chrysanthemate | KMnO₄, Acetic Acid | Methyl β-hydroxy-keto-chrysanthemate | unamur.be |
| (±)-trans-chrysanthemic acid | KMnO₄, NaOH (aq) | (±)-trans-2,2-dimethyl-3-(1'-oxo-2'-hydroxy-2'-methyl)propyl-1,3-cyclopropane-1-carboxylic acid | tandfonline.com |
Furthermore, oxidation using osmium tetroxide and sodium periodate (B1199274) can cleave the double bond to form an aldehyde. This method has been used to obtain the (+)-trans-cyclopropane aldehyde from methyl trans-chrysanthemate in high yield, which is then used in Wittig reactions to synthesize ¹⁴C-labelled chrysanthemic acids. rsc.orgrsc.org
Reduction Reactions
The ester functionality and the double bond of methyl chrysanthemate can undergo reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ester group to a primary alcohol. tandfonline.comadichemistry.com The reduction of methyl (+)-trans-chrysanthemate with LiAlH₄ yields the corresponding alcohol, chrysanthemol (B1213662). tandfonline.comtandfonline.com This reduction is a key step in the synthesis of certain pyrethroid analogs. unamur.be It's noteworthy that the reduction of methyl chrysanthemate to chrysanthemol with LiAlH₄ can be a slow reaction. unamur.be
Table 3: Reduction of Methyl Chrysanthemate Derivatives with LiAlH₄
| Starting Material | Reagents | Product | Reference |
| Methyl (+)-trans-chrysanthemate | LiAlH₄, Ether | (+)-trans-Chrysanthemol | tandfonline.com |
| Ethyl (±)-cis-chrysanthemate | LiAlH₄, Ether | (±)-cis-Chrysanthemol | tandfonline.com |
| (R)-2-methyl-1-phenyl-3-heptanone | LiAlH₄, Ether | (2R)-2-methyl-1-phenylheptan-3-ol | orgsyn.org |
The reduction of the isobutenyl double bond can be achieved through catalytic hydrogenation. However, care must be taken to avoid the hydrogenolysis of the cyclopropane ring, which can occur under certain conditions. gla.ac.uk
In some instances, selective reduction of the ester to an aldehyde can be achieved using milder reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. davuniversity.org
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Enantioseparation Methodologies
The separation of enantiomers and geometric isomers of methyl chrysanthemate relies on sophisticated chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a primary tool for resolving enantiomers, while Gas-Liquid Chromatography (GLC) is effective for differentiating geometric isomers. Thin-Layer Chromatography (TLC) also serves as a valuable analytical tool.
HPLC is a powerful technique for the separation of the enantiomers of methyl chrysanthemate. This is achieved by employing chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.
The successful enantiomeric resolution of methyl chrysanthemate by HPLC is highly dependent on the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used and have demonstrated excellent chiral recognition capabilities for pyrethroid esters. springernature.comspringernature.comresearchgate.net
These CSPs are often derivatives of cellulose or amylose coated onto a silica (B1680970) gel support. springernature.com The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in different retention times and, consequently, separation.
For the separation of chrysanthemate isomers, cellulose tris(4-methylbenzoate) has been used to create effective HPLC packing materials. springernature.comnii.ac.jp Other successful CSPs include amylose tris(3,5-dimethylphenylcarbamate) and various chloro- and methyl-disubstituted phenylcarbamates of cellulose and amylose. springernature.comspringernature.com The choice of substituents on the polysaccharide backbone can be fine-tuned to enhance chiral recognition for specific analytes. researchgate.net Terguride-based CSPs have also been systematically studied for the direct enantioseparation of chrysanthemic acid and its analogs, where isomers with the (1R) configuration consistently elute before the (1S) isomers. nih.gov
Table 1: Examples of Chiral Stationary Phases for Methyl Chrysanthemate Separation
| CSP Type | Base Polymer | Derivative | Application Notes |
| Polysaccharide | Cellulose | tris(4-methylbenzoate) | Used for separating chrysanthemate isomers. springernature.comnii.ac.jp |
| Polysaccharide | Amylose | tris(3,5-dimethylphenylcarbamate) | A useful CSP for general HPLC enantioseparation. springernature.comspringernature.com |
| Polysaccharide | Cellulose | tris(chloro-methylphenylcarbamate)s | Effective for the enantioseparation of various chiral compounds. springernature.comspringernature.com |
| Alkaloid-based | Terguride | - | Used for the direct enantioseparation of chrysanthemic acid. nih.gov |
The composition of the mobile phase plays a crucial role in the enantioselectivity of the HPLC separation. nih.gov The choice of solvents, their proportions, and the presence of additives can significantly influence the interactions between the analyte and the CSP, thereby affecting the separation factor (α) and resolution (Rs).
For polysaccharide-based CSPs, normal-phase HPLC is often employed, using mixtures of a non-polar solvent like hexane (B92381) and a polar modifier, typically an alcohol such as isopropanol (B130326) or ethanol (B145695). researchgate.net The concentration of the alcohol modifier is a critical parameter to optimize. An increase in the alcohol content generally leads to a decrease in retention times, but it can also affect the enantioselectivity, sometimes in a complex manner.
In reversed-phase HPLC, the mobile phase consists of a polar solvent system, usually a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com The pH of the mobile phase is a critical factor when analyzing ionizable compounds like chrysanthemic acid, as it affects the degree of ionization and, consequently, the retention and elution order of cis- and trans-isomers. nih.govchromatographyonline.com For neutral compounds like methyl chrysanthemate, pH control is less critical. Additives such as trifluoroacetic acid or formic acid are sometimes used to improve peak shape. chromatographyonline.com
The selection of the organic solvent in the mobile phase (e.g., acetonitrile vs. methanol) can also alter the selectivity of the separation due to their different properties, such as proton acceptor/donor ability and dipole interactions. chromatographyonline.com
Table 2: Influence of Mobile Phase Parameters on HPLC Enantioseparation
| Parameter | Effect on Separation | Typical Application |
| Alcohol Modifier Concentration (Normal Phase) | Increasing concentration generally decreases retention. Can have a complex effect on selectivity. | Optimization of resolution for polysaccharide-based CSPs. researchgate.net |
| Mobile Phase pH (Reversed Phase) | Strongly affects retention and elution order of ionizable compounds like chrysanthemic acid. nih.gov | Separation of acidic or basic analytes. chromatographyonline.com |
| Organic Solvent Type (Reversed Phase) | Different solvents (e.g., acetonitrile, methanol) can alter selectivity due to differing polarities and interaction capabilities. chromatographyonline.com | Fine-tuning the separation of closely eluting compounds. |
Following separation by HPLC, sensitive and specific detection methods are required for the analysis of the stereoisomers of methyl chrysanthemate. Ultraviolet (UV) detection is commonly used, especially for compounds containing a chromophore. jascoinc.com However, for compounds with weak or no chromophores, or to gain more specific information about the chirality of the separated peaks, chiroptical detectors are employed. researchgate.net
Chiroptical detectors, such as polarimeters and circular dichroism (CD) detectors, are specifically designed to respond to chiral molecules. researchgate.net A polarimeter measures the optical rotation of the eluting enantiomers, while a CD detector measures the differential absorption of left and right circularly polarized light. researchgate.netresearchgate.net These detectors can provide information on the enantiomeric purity and, in some cases, the absolute configuration of the separated isomers. researchgate.net
A comparative study of different commercial chiral detectors, including polarimeters and a CD detector, evaluated their performance for the analysis of several chiral compounds, including ethyl chrysanthemate. jascoinc.comresearchgate.net The study assessed parameters such as linearity, precision, and limits of detection and quantification. researchgate.net For some compounds, the circular dichroism detector demonstrated superior performance compared to the polarimeters. researchgate.net The combination of a UV detector with a chiroptical detector can provide comprehensive information on both the quantity and the stereochemistry of the separated isomers. nih.govresearchgate.net
Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a powerful technique for the separation and quantification of the geometric isomers (cis and trans) of methyl chrysanthemate. tandfonline.comtandfonline.com The process often involves the hydrolysis of the pyrethroid ester to chrysanthemic acid, followed by derivatization to form diastereomeric esters with a chiral alcohol, such as l-menthol (B7771125) or d- or l-2-octanol. tandfonline.comtandfonline.com
These diastereomeric esters can then be separated on a suitable GC column, typically a packed or capillary column coated with a stationary phase like QF-1 on Chromosorb W. tandfonline.comtandfonline.com The different spatial arrangements of the diastereomers lead to different interactions with the stationary phase, allowing for their separation. This method has been successfully used to resolve d-trans, l-trans, and dl-cis isomers of chrysanthemic acid. tandfonline.com In some cases, all four isomers (d-trans, l-trans, d-cis, and l-cis) of chrysanthemic acid have been separated after esterification with d- or l-2-octanol. tandfonline.com
The progress of reactions involving changes in the cis/trans isomer ratio of alkyl chrysanthemates, such as epimerization, can be effectively monitored by gas chromatography. google.com The technique is also invaluable for differentiating between geometric isomers of other complex molecules. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis and separation of compounds, including methyl chrysanthemate and related pyrethrins. tandfonline.comkingston.ac.ukijrti.org It is often used to monitor the progress of chemical reactions, check the purity of a sample, or as a preliminary analytical step before more sophisticated techniques like HPLC or GC. ijrti.orglibretexts.org
In TLC, a thin layer of an adsorbent material, such as silica gel or alumina, coated on a plate acts as the stationary phase. ijrti.org The sample is spotted onto the plate, which is then developed in a chamber containing a suitable solvent or solvent mixture (the mobile phase). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. ijrti.org
For the analysis of pyrethrins, various solvent systems can be employed to achieve separation. nih.gov After development, the separated spots can be visualized under UV light or by using a staining reagent. libretexts.org TLC can be used to separate cis- and trans-isomers and can also be coupled with other analytical techniques for more detailed analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution.
High-Resolution Spectroscopic Techniques for Structural and Stereochemical Elucidation
Advanced spectroscopic techniques are indispensable for the unambiguous structural and stereochemical determination of chiral molecules like trans-(-)-methyl chrysanthemate. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet (UV) Spectrophotometry provide detailed insights into the molecular framework, connectivity, and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Detailed analysis of the ¹H NMR spectrum allows for the assignment of each proton in the molecule. The trans relationship between the protons on the cyclopropane (B1198618) ring (at C1 and C3) is confirmed by the characteristic coupling constants observed in the spectrum. A study reported the following ¹H NMR data in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, which is consistent with the trans configuration. unamur.be
¹H NMR Spectral Data for trans-(-)-Methyl Chrysanthemate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 1.30 | singlet | - | gem-dimethyl (C2-CH₃) |
| 1.42 | singlet | - | gem-dimethyl (C2-CH₃) |
| 3.34 | double-doublet | 6.4, 1.2 | CH (cyclopropane, C1 or C3) |
| 3.76 | singlet | - | OCH₃ (ester) |
| 6.12 | double-doublet | 15.6, 1.2 | =CH (isobutenyl) |
Table 1: ¹H NMR chemical shifts and multiplicities for trans-(-)-methyl chrysanthemate. Data sourced from a study on enantioselective synthesis. unamur.be
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the cyclopropane carbons and the quaternary carbons are particularly diagnostic. Public chemical databases provide aggregated ¹³C NMR spectral data. nih.govnih.gov
¹³C NMR Spectral Data for trans-(-)-Methyl Chrysanthemate
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~172 | C=O (ester) |
| ~135 | =C (isobutenyl) |
| ~125 | =CH (isobutenyl) |
| ~51 | OCH₃ (ester) |
| ~30-35 | CH (cyclopropane, C1 & C3) |
| ~28 | C (cyclopropane, C2) |
| ~25 | CH₃ (isobutenyl) |
| ~20 | CH₃ (gem-dimethyl) |
| ~18 | CH₃ (isobutenyl) |
Table 2: Approximate ¹³C NMR chemical shifts for trans-(-)-methyl chrysanthemate. Values are typical and sourced from chemical databases. nih.govnih.gov
The combination of ¹H and ¹³C NMR data, often supported by two-dimensional NMR experiments like COSY and HSQC, allows for the complete and unambiguous assignment of the structure and relative stereochemistry of trans-(-)-methyl chrysanthemate. rsc.orgresearchgate.net
Mass Spectrometry (MS) and Tandem MS for Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For trans-(-)-methyl chrysanthemate (molecular weight: 182.26 g/mol ), electron ionization (EI) mass spectrometry reveals characteristic fragmentation pathways. nih.gov
The primary fragmentation processes for chrysanthemic acid derivatives involve cleavages around the cyclopropane ring and the ester group. The molecular ion ([M]⁺) peak is observed at a mass-to-charge ratio (m/z) of 182. The most significant fragmentation is often the loss of the methoxycarbonyl group (-COOCH₃) or cleavage within the ester functionality, leading to a prominent ion. A key fragmentation pathway involves the loss of the ester side chain to form a stable cyclopropylcarbinyl-type cation.
Studies on chrysanthemic acids have shown that primary fragmentations include the loss of a methyl radical (·CH₃) or the entire carboxy group, with the latter leading to the base peak of the spectrum at m/z 123. Subsequent fissions of the cyclopropane ring can lead to the elimination of butene or propene, resulting in fragment ions at m/z 81 and m/z 67. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for the analysis of such compounds. researchgate.net
Characteristic Mass Spectral Fragments of Methyl Chrysanthemate
| m/z | Proposed Fragment Identity |
|---|---|
| 182 | Molecular Ion [M]⁺ |
| 167 | [M - CH₃]⁺ |
| 151 | [M - OCH₃]⁺ |
| 123 | [M - COOCH₃]⁺ (often the base peak) |
| 81 | Fragment from cyclopropane ring cleavage |
Table 3: Common fragment ions observed in the mass spectrum of methyl chrysanthemate.
Tandem mass spectrometry (MS/MS) can further probe these fragmentation pathways by isolating a specific ion and inducing secondary fragmentation, providing more profound structural detail and confirming the connectivity of the molecule.
Ultraviolet (UV) Spectrophotometry for Chromophore Analysis
Ultraviolet (UV) spectrophotometry measures the absorption of UV light by a molecule, providing information about its electronic transitions and the presence of chromophores. A chromophore is the part of a molecule responsible for absorbing light, typically containing multiple bonds or atoms with lone pairs of electrons. researchgate.net
In trans-(-)-methyl chrysanthemate, two main chromophoric groups are present: the ester group (-COOCH₃) and the isobutenyl C=C double bond. The ester group typically exhibits a weak n→π* transition at around 205-215 nm. The isolated C=C double bond has a π→π* transition that usually occurs below 200 nm, which is often outside the range of standard UV spectrophotometers.
Because the two chromophores are not in conjugation, trans-(-)-methyl chrysanthemate does not exhibit strong absorption in the near-UV range (200-400 nm). It is considered to have a weak chromophore. jascoinc.com This characteristic is relevant in analytical settings, such as high-performance liquid chromatography (HPLC) with a UV detector, where detection at lower wavelengths (e.g., < 220 nm) would be necessary for good sensitivity. nih.gov While not a primary tool for detailed structural elucidation of this compound, UV spectrophotometry is useful for quantitative analysis and for use in conjunction with other techniques like circular dichroism for stereochemical analysis. jascoinc.comtsscience.co.kr
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it ideal for investigating complex reaction mechanisms, such as those involved in the synthesis of chrysanthemates.
DFT calculations have been crucial in mapping the potential energy surfaces for reactions involving chrysanthemates. This includes both their synthesis via cyclopropanation and their subsequent rearrangements.
One of the most significant applications of DFT has been in the study of the copper-catalyzed asymmetric cyclopropanation of an olefin with a diazo compound to form the chrysanthemate core. acs.org Hybrid DFT calculations have been used to probe the reaction pathway for the synthesis of (+)-trans-(1R,3R)-chrysanthemic acid methyl ester from methyl diazoacetate and 2,5-dimethyl-2,4-hexadiene. acs.orgnih.gov These studies detail the process from the formation of a carbene complex intermediate to the final cyclopropane (B1198618) product. acs.org
DFT has also been employed to investigate the decomposition pathways of the related chrysanthemic acid. researchgate.net Studies have calculated the potential energy surface for three possible channels: cis-trans isomerization, rearrangement, and fragmentation. researchgate.net The results indicate that all three pathways are endothermic, with cis-trans isomerization having low activation barriers, making it a thermodynamically favorable process. researchgate.net
Furthermore, the acid-catalyzed rearrangement of trans-methyl chrysanthemate to lavandulyl esters has been explored. rsc.orgrsc.org Under mild acidic conditions, the compound rearranges in a process that involves the protonation of the isobutenyl side-chain's double bond. rsc.org This leads to a cyclopropylcarbinyl–homoallyl rearrangement, forming various lavandulyl esters as primary products. rsc.orgrsc.org DFT calculations can model the energy profiles of these carbocation-mediated pathways, elucidating the stability of intermediates and the heights of transition state barriers.
| Reaction Pathway | Computational Method | Key Findings |
| Asymmetric Cyclopropanation | Hybrid DFT | Elucidation of the pathway involving a chiral alkoxycarbonyl carbene complex intermediate. acs.orgnih.gov |
| Chrysanthemic Acid Decomposition | DFT (B3LYP/6-311+G**) | Cis-trans isomerization is found to be more thermodynamically favorable than rearrangement or fragmentation. researchgate.net |
| Acid-Catalyzed Rearrangement | Not specified | The mechanism involves a cyclopropylcarbinyl–homoallyl rearrangement following protonation of the double bond. rsc.orgrsc.org |
A central challenge in the synthesis of chiral molecules like trans-(-)-methyl chrysanthemate is understanding and controlling the stereoselectivity. DFT calculations have provided profound insights into the mechanisms of asymmetric induction in copper-catalyzed cyclopropanation reactions.
For the synthesis utilizing a C1-symmetric salicylaldimine-copper catalyst (the Aratani catalyst), DFT studies have revealed that the mechanism of asymmetric induction is intricate. acs.orgnih.gov A key finding is that the alkoxycarbonyl carbene complex intermediate is itself intrinsically chiral. acs.orgnih.gov The chirality is transmitted from the ligand's side chain to the carbene complex via intramolecular hydrogen bonding. acs.orgnih.gov This computational model successfully explains how the catalyst's structure dictates the stereochemical outcome of the reaction, leading to the preferential formation of the desired (+)-(1R,3R)-trans isomer. acs.org For decades, different models for the Aratani catalysis were debated, and these theoretical studies provided a systematic framework that could account for the experimental observations. acs.org
To gain a deeper understanding of reactivity and selectivity, molecular orbital (MO) analysis is often performed on the structures optimized by DFT. This analysis has been applied to the key intermediates and transition states in the asymmetric synthesis of methyl chrysanthemate. acs.orgnih.gov
The MO backgrounds of the copper carbene complex and the cyclopropanation transition state have been elucidated. acs.orgnih.gov This analysis helps to explain the stability and geometry of these critical species. By examining the interactions between the frontier molecular orbitals (HOMO and LUMO) of the reactants (the carbene complex and the olefin), researchers can rationalize why the reaction proceeds through a specific pathway and why a particular stereoisomer is favored. The electronic structure, as revealed by MO analysis, underpins the nature of the bonding changes that occur during the reaction. acs.orgnih.gov
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the accessible conformations and the transitions between them. elifesciences.org
For a molecule like trans-(-)-methyl chrysanthemate, MD simulations can explore the full conformational landscape. This includes the rotation around single bonds, such as the one connecting the cyclopropane ring to the isobutenyl group, and the flexibility of the ester group. Understanding the preferred conformations in solution is crucial as they can influence the molecule's reactivity and interaction with other molecules or biological targets. longdom.org The ensemble of conformations generated by MD provides a more realistic picture of the molecule's state in a given environment than a single, static structure. elifesciences.org
Role As a Chiral Building Block in Complex Organic Synthesis
Precursor in the Stereospecific Synthesis of Related Cyclopropane (B1198618) Carboxylic Esters
The structural framework of trans-(-)-methyl chrysanthemate allows for its stereospecific conversion into other valuable cyclopropane carboxylic esters. This is primarily achieved through modifications of its isobutenyl side chain, while preserving the critical stereochemistry of the cyclopropane ring.
One of the most significant applications is its role as a precursor for synthetic pyrethroids like deltamethrin (B41696) and cypermethrin. unamur.be The synthesis of these more potent insecticides often involves the oxidative cleavage of the isobutenyl group of methyl chrysanthemate. unamur.be A common method for this is reductive ozonolysis, which transforms the side chain into a hemicaronic aldehyde. unamur.be This aldehyde is a key intermediate that can then be further modified to introduce the dihalovinyl functionalities characteristic of second-generation pyrethroids. unamur.be
Another important transformation is the one-pot synthesis of methyl hemicaronate from methyl chrysanthemate using a Lemieux-Johnson oxidation. This process utilizes catalytic amounts of osmium tetroxide and stoichiometric sodium periodate (B1199274) to achieve the cleavage. unamur.be Furthermore, methyl trans-chrysanthemate can be converted into the corresponding aldehyde in high yield via osmium tetroxide-sodium periodate oxidation. This aldehyde serves as a versatile intermediate for condensation reactions, such as the Wittig reaction with 14C-labelled phosphoranes to produce radiolabelled chrysanthemum mono- and dicarboxylic acids for biosynthetic and toxicological studies. gla.ac.uk
The ester group of methyl chrysanthemate can also be selectively reduced. For instance, reaction with lithium aluminum hydride yields trans-chrysanthemol, which has been utilized as a precursor for resmethrin (B1680537) analogues. unamur.be These transformations highlight the ability to selectively manipulate one part of the molecule while retaining the core cyclopropane structure and its stereochemistry.
| Starting Material | Reagents | Product | Application | Reference |
| trans-(-)-Methyl chrysanthemate | Reductive ozonolysis | Hemicaronic aldehyde | Precursor for deltamethrin and cypermethrin | unamur.be |
| trans-(-)-Methyl chrysanthemate | Osmium tetroxide, Sodium periodate | Methyl hemicaronate | Synthesis of related cyclopropane derivatives | unamur.be |
| trans-(-)-Methyl chrysanthemate | Osmium tetroxide, Sodium periodate | (+)-trans-cyclopropane aldehyde | Intermediate for Wittig reactions | gla.ac.uk |
| trans-(-)-Methyl chrysanthemate | Lithium aluminum hydride | trans-Chrysanthemol | Precursor for resmethrin isologues | unamur.be |
Integration into Diversified Molecular Architectures for Synthetic Applications
Beyond its central role in pyrethroid synthesis, the unique reactivity of trans-(-)-methyl chrysanthemate has been exploited to integrate its chiral cyclopropane motif into a broader range of molecular architectures. These applications demonstrate its versatility as a chiral building block for creating structurally diverse compounds.
An interesting example is the acid-catalyzed rearrangement of trans-methyl chrysanthemate. Treatment with 50% aqueous sulfuric acid at room temperature leads to a rearrangement, initially forming equal amounts of methyl lavandulyl esters. iaea.org This reaction showcases a skeletal reorganization that transforms the cyclopropane structure into a different, yet related, monoterpenoid framework.
Furthermore, methyl chrysanthemate can undergo radical-mediated reactions to generate novel structures. For instance, irradiation of methyl chrysanthemate with ethanethiol (B150549) results in a 1,4-addition to the vinylcyclopropane (B126155) system, producing a mixture of isomeric cembrene (B1233663) sulfides. researchgate.net This reaction demonstrates the ability to open the cyclopropane ring in a controlled manner to access larger ring systems, which are of interest in the synthesis of other natural products.
The chrysanthemate structure itself has inspired the synthesis of new classes of insecticides where the alcohol moiety is varied. While not a direct modification of the methyl chrysanthemate core, the development of compounds like 4-methyl-l-cyclohexenylmethyl chrysanthemate, which shows insecticidal activity comparable to natural pyrethrins, underscores the importance of the chrysanthemate scaffold in designing new bioactive molecules. tandfonline.com
| Starting Material | Reagents/Conditions | Product Type | Application | Reference |
| trans-(-)-Methyl chrysanthemate | 50% Aqueous sulfuric acid | Methyl lavandulyl esters | Skeletal rearrangement to different monoterpenoid framework | iaea.org |
| trans-(-)-Methyl chrysanthemate | Ethanethiol, Irradiation | Cembrene sulfides | Synthesis of larger ring systems | researchgate.net |
| Chrysanthemic acid core | Esterification with various alcohols | Novel pyrethroid analogues | Development of new insecticides | tandfonline.com |
Chemical Degradation Pathways and Environmental Transformation Chemistry of Trans Methyl Chrysanthemate
The environmental fate of trans-(-)-methyl chrysanthemate, a key component of various synthetic pyrethroid insecticides, is dictated by several chemical degradation pathways. These processes, including hydrolysis, oxidation, adsorption, and photodecomposition, transform the parent compound into various metabolites, influencing its persistence and potential impact on ecosystems. The reactivity of its functional groups—the ester, the isobutenyl moiety, and the cyclopropane (B1198618) ring—largely determines its transformation in different environmental compartments. unamur.be
Q & A
Q. What strategies reconcile conflicting literature on the metabolic stability of trans-(-)-methyl chrysanthemate in mammals?
- Perform systematic reviews with inclusion criteria prioritizing studies using isotopically labeled compounds (e.g., C-tracers) and standardized hepatocyte incubation protocols .
- Address interspecies variability by comparing human liver microsomes with rodent models .
Methodological Guidance for Data Interpretation
- For SAR studies : Cross-reference crystallographic data of chrysanthemate-protein complexes with bioassay results to identify critical binding motifs .
- For synthesis optimization : Use design of experiments (DoE) to evaluate interactions between catalyst type, solvent, and temperature .
- For meta-analyses : Employ PRISMA guidelines to ensure transparency in literature screening and data extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
